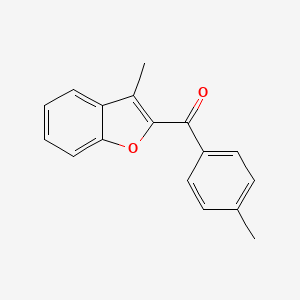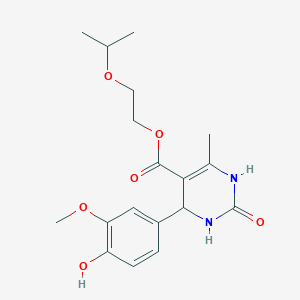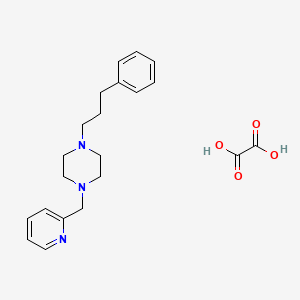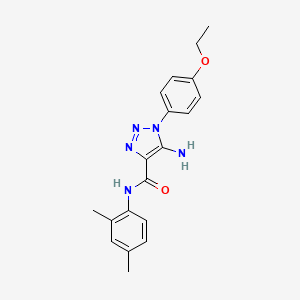
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone, also known as MBDB, is a synthetic compound belonging to the benzofuran family. It is structurally related to the illegal drug MDMA (3,4-methylenedioxymethamphetamine) and acts as a stimulant and entactogen. MBDB has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone is not well understood. However, it is believed to act as a serotonin and dopamine releaser, similar to MDMA. It may also have agonist activity at the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It also increases heart rate, blood pressure, and body temperature. In animal studies, this compound has been shown to have neuroprotective effects and may help to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone in lab experiments is that it is relatively easy to synthesize and has a similar chemical structure to MDMA, making it a useful analog for studying the effects of MDMA. However, this compound is a controlled substance in many countries and may be difficult to obtain for research purposes. Additionally, its effects on humans are not well understood, and there is a lack of clinical data on its safety and efficacy.
Direcciones Futuras
There are several potential future directions for research on (3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone. One area of interest is its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as a research tool for studying the effects of MDMA and other related compounds. Finally, more research is needed to understand the mechanisms underlying its neuroprotective effects and to explore its potential as a treatment for neurodegenerative diseases.
Métodos De Síntesis
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone can be synthesized using various methods, including the Friedel-Crafts acylation of 3-methylbenzofuran with 4-methylacetophenone. Another method involves the condensation of 3-methylbenzofuran with 4-methylbenzaldehyde in the presence of a base and a catalyst. The resulting product is then oxidized to form this compound.
Aplicaciones Científicas De Investigación
(3-methyl-1-benzofuran-2-yl)(4-methylphenyl)methanone has been studied for its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. Studies have shown that this compound has anxiolytic and antidepressant effects in animal models. It has also been shown to increase social interaction and reduce aggressive behavior in rodents.
Propiedades
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-7-9-13(10-8-11)16(18)17-12(2)14-5-3-4-6-15(14)19-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIZUEOQJXVEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)
![3-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B5208512.png)


![N-(4-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5208529.png)
![2-{4-[2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5208530.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5208551.png)
![ethyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5208566.png)
![N-(1H-benzimidazol-2-ylmethyl)-3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B5208571.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208572.png)
![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208582.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208585.png)
![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)